molecular formula C13H19NO2S B2639393 Tert-butyl 4-amino-3-ethylsulfanylbenzoate CAS No. 2287267-88-1

Tert-butyl 4-amino-3-ethylsulfanylbenzoate

Cat. No.: B2639393
CAS No.: 2287267-88-1
M. Wt: 253.36
InChI Key: PGOQXAIHRUIEHB-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-3-ethylsulfanylbenzoate is an organic compound with the molecular formula C13H19NO2S It is characterized by the presence of a tert-butyl ester group, an amino group, and an ethylsulfanyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-3-ethylsulfanylbenzoate typically involves the esterification of 4-amino-3-ethylsulfanylbenzoic acid with tert-butanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or boron trifluoride etherate. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-3-ethylsulfanylbenzoate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines

    Substitution: N-substituted derivatives

Scientific Research Applications

Tert-butyl 4-amino-3-ethylsulfanylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3-ethylsulfanylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues and active sites of proteins.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-amino-3-methylsulfanylbenzoate
  • Tert-butyl 4-amino-3-propylsulfanylbenzoate
  • Tert-butyl 4-amino-3-isopropylsulfanylbenzoate

Uniqueness

Tert-butyl 4-amino-3-ethylsulfanylbenzoate is unique due to the specific combination of functional groups it possesses The presence of the ethylsulfanyl group, in particular, imparts distinct chemical properties and reactivity compared to its analogs with different alkyl groups

Properties

IUPAC Name

tert-butyl 4-amino-3-ethylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-5-17-11-8-9(6-7-10(11)14)12(15)16-13(2,3)4/h6-8H,5,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOQXAIHRUIEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC(=C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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